molecular formula C11H9BrO3S B13021099 Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13021099
M. Wt: 301.16 g/mol
InChI Key: KBSXYURWLBBBPV-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common method involves the reaction of 3-hydroxybenzo[b]thiophene-2-carboxylic acid with bromine to introduce the bromine atom at the 4-position. This is followed by esterification with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-amino-3-hydroxybenzo[b]thiophene-2-carboxylate.

    Oxidation: The product would be 4-bromo-3-oxo-benzo[b]thiophene-2-carboxylate.

    Reduction: The product would be 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate with the hydroxyl group reduced.

    Hydrolysis: The product would be 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid.

Scientific Research Applications

Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to the presence of both a bromine atom and a hydroxyl group, which can significantly influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a versatile intermediate for various synthetic applications.

Biological Activity

Antimicrobial Activity

Studies have shown that ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate and its derivatives possess antimicrobial properties against various pathogens . The compound's structure, particularly the presence of the bromine atom at position four and the hydroxyl group at position three, contributes to its antimicrobial efficacy.

Case Study: Activity Against Gram-Positive Bacteria

A comprehensive study evaluated the antimicrobial activity of 3-halobenzo[b]thiophenes, including derivatives of this compound . The results demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 16 µg/mL .

OrganismMIC (µg/mL)
S. aureus16
E. faecalis16
B. cereus16

Antifungal Properties

The same study also revealed antifungal activity, particularly against Candida albicans, with an MIC of 16 µg/mL .

Anticancer Activity

Derivatives of this compound have shown potential in cancer research. These compounds may interfere with cellular processes, inhibiting the growth of certain cancer cells.

While the exact pathways are still under investigation, the compound's structure suggests potential interactions with proteins involved in oxidative stress and cellular signaling. The unique combination of the bromine atom and hydroxyl group may enhance its reactivity and biological activity compared to similar compounds.

Structure-Activity Relationship

Research has highlighted the importance of specific structural elements in the biological activity of this compound:

  • The bromine atom at position four enhances antimicrobial activity .
  • The hydroxyl group at position three contributes to the compound's interaction with biological targets.
  • The ethyl ester functionality may play a role in the compound's lipophilicity and cell penetration.

Potential Therapeutic Applications

Based on its biological activities, this compound and its derivatives show promise in several therapeutic areas:

  • Development of new antimicrobial agents, particularly against drug-resistant Gram-positive bacteria .
  • Potential anticancer treatments, targeting specific cellular processes.
  • Scaffold for the design of novel drugs with improved pharmacological properties.

Future Research Directions

While the current findings are promising, further research is needed to fully elucidate the biological activities of this compound:

  • Detailed studies on the mechanism of action in both antimicrobial and anticancer activities.
  • In vivo studies to assess efficacy and safety profiles.
  • Structure-activity relationship studies to optimize the compound's biological activities.
  • Investigation of potential synergistic effects with existing drugs.

Properties

Molecular Formula

C11H9BrO3S

Molecular Weight

301.16 g/mol

IUPAC Name

ethyl 4-bromo-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9BrO3S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5,13H,2H2,1H3

InChI Key

KBSXYURWLBBBPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC=C2Br)O

Origin of Product

United States

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